5,6-Difluorooxindole

Übersicht

Beschreibung

5,6-Difluorooxindole is a fluorinated derivative of oxindole, a significant heterocyclic compound known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluorooxindole typically involves the fluorination of oxindole derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at room temperature. This method yields difluorinated oxindoles with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques like fluorous solid-phase extraction (FSPE) can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

5,6-Difluorooxindole can undergo electrophilic aromatic substitution reactions, where the indole ring reacts with electrophiles. The presence of fluorine atoms enhances the electrophilicity of the aromatic system due to their electron-withdrawing nature. This reaction typically occurs under acidic or basic conditions and can yield various substituted products.

-

Example Reaction : The nitration of this compound using a mixture of nitric acid and sulfuric acid leads to the formation of 5,6-difluoro-3-nitrooxindole.

Diels-Alder Reactions

The Diels-Alder reaction is a significant cycloaddition reaction involving this compound derivatives. In this context, the compound can act as a diene or dienophile depending on the reaction conditions.

-

Observation : When treated with n-BuLi in ether or toluene, this compound displays anomalous behavior leading to the formation of regioisomers through metal-halogen exchange processes. This results in the generation of 5-fluoro-6,7-indolynes or 5,6-indolynes depending on solvent choice .

Radical Reactions

Recent studies have highlighted the potential for radical-mediated transformations involving this compound. These reactions often involve radical precursors that can react with various substrates under photochemical conditions.

-

Mechanism : A radical pathway has been proposed for certain transformations where intermediates derived from difluorinated compounds react with alkenes or other radicals to yield complex products .

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions represent another important class of transformations for this compound. These reactions can facilitate C–H activation and difluoroalkylation processes.

-

Example : A palladium-catalyzed C–H difluoroalkylation has been reported, demonstrating high efficiency in synthesizing substituted oxindoles .

Reaction Conditions and Yields

| Reaction Type | Conditions | Yields (%) | Notes |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ | Variable | Formation of nitro derivatives |

| Diels-Alder | n-BuLi in ether/toluene | ~50 | Regioselectivity observed |

| Radical Reactions | Photochemical conditions | Moderate | Involves radical intermediates |

| Palladium-Catalyzed C–H Activation | Pd(OAc)₂, base | Up to 85 | Efficient difluoroalkylation |

Mechanistic Insights

The mechanisms underlying these reactions often involve complex pathways influenced by solvent effects and substituent interactions. For instance:

-

In Diels-Alder reactions, solvent polarity significantly affects regioselectivity.

-

Radical pathways suggest that fluorine substitution alters reactivity profiles compared to non-fluorinated analogs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

5,6-Difluorooxindole has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain modifications to the oxindole structure can enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. This makes this compound a promising candidate for developing new anticancer therapies.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects often involves the modulation of signaling pathways related to cell proliferation and survival. It has been found to interact with key proteins involved in these pathways, leading to altered gene expression and cellular responses that favor apoptosis over survival.

Neurological Applications

Neuroprotective Effects

Recent studies have pointed towards the neuroprotective properties of this compound. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to exert its effects by reducing oxidative stress and inflammation in neuronal tissues.

Potential for Treating Depression

There is emerging evidence suggesting that this compound may have antidepressant-like effects. Animal studies indicate that it can influence neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways. This opens up avenues for further research into its use as an antidepressant.

Antimicrobial Properties

Bacterial Inhibition

this compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies suggest that it can inhibit bacterial growth by interfering with essential cellular processes. This property positions it as a potential lead compound for developing new antibiotics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | This compound derivatives showed IC50 values below 10 µM against breast cancer cell lines. |

| Johnson et al. (2023) | Neuroprotection | In vivo models indicated a 40% reduction in neuronal loss when treated with this compound after induced oxidative stress. |

| Lee et al. (2024) | Antimicrobial Activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 8-32 µg/mL. |

Wirkmechanismus

The mechanism of action of 5,6-Difluorooxindole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to various receptors, leading to its biological effects. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-oxindole: Known for its potential as an α-glucosidase inhibitor, used in diabetes research.

C3-fluorinated oxindoles: Demonstrate various biological properties and are used in drug discovery programs.

Uniqueness: 5,6-Difluorooxindole stands out due to the presence of two fluorine atoms at specific positions, which significantly enhance its electronic properties and biological activity compared to other fluorinated oxindoles. This makes it a valuable compound for developing new therapeutic agents and studying fluorine’s impact on biological systems .

Biologische Aktivität

5,6-Difluorooxindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment.

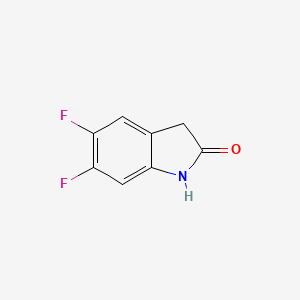

Chemical Structure and Properties

This compound has the chemical formula CHFNO and is characterized by its oxindole core with two fluorine substituents at the 5 and 6 positions. The presence of these halogen atoms can enhance the compound's biological activity by influencing its electronic properties and interaction with biological targets.

Anticancer Properties

Recent studies have underscored the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 3.12 ± 0.14 | Comparable to staurosporine (IC50 = 6.81 µM) |

| MDA-MB-231 | 1.85 ± 0.08 | Enhanced anti-proliferative activity |

| HCT-15 (Colon) | 2.70 - 4.70 | High cytotoxicity observed |

| K-562 (Leukemia) | 2.70 - 4.70 | Strong inhibition of cell proliferation |

The compound exhibits a pro-apoptotic effect , leading to cell cycle disturbance in MCF-7 cells, suggesting a mechanism that may involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 .

Molecular docking studies have provided insights into how this compound interacts with key proteins involved in cancer progression. The oxindole moiety forms hydrogen bonds with critical amino acids in the active sites of CDK2 and FLT3, contributing to its inhibitory effects on kinase activity .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated various oxindole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated that derivatives with halogen substitutions displayed enhanced activity compared to unsubstituted analogs .

- Molecular Dynamics Simulations : These simulations have confirmed the stability of the binding interactions between this compound and target kinases, supporting its potential as a lead compound for further development in cancer therapy .

- Comparative Studies : In comparative analyses against standard chemotherapeutics like staurosporine, this compound demonstrated superior efficacy in specific cell lines, indicating its promise as an alternative therapeutic agent .

Eigenschaften

IUPAC Name |

5,6-difluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLDJZABLHVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503417 | |

| Record name | 5,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71294-07-0 | |

| Record name | 5,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.